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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain
dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology
and the pathogenesis of chronic liver diseases.[1] Primarily expressed in hepatocytes and
localized to lipid droplets, HSD17B13 is intricately involved in hepatic lipid and retinol
metabolism.[1][2] Notably, genetic variants of HSD17B13 that result in a loss of function have
been consistently associated with a reduced risk of developing non-alcoholic fatty liver disease
(NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular
carcinoma (HCC).[2][3] This protective effect has positioned HSD17B13 as a promising
therapeutic target for the treatment of chronic liver conditions. This technical guide provides an
in-depth overview of the function of HSD17B13 in the liver, summarizing key quantitative data,
detailing relevant experimental methodologies, and visualizing associated molecular pathways.

Core Functions and Enzymatic Activity

HSD17B13 is a lipid droplet-associated protein that plays a significant role in hepatic lipid
homeostasis.[4] Its overexpression leads to an increase in the size and number of lipid droplets
in hepatocytes.[2] The enzymatic activity of HSD17B13 is multifaceted, with demonstrated roles
in the metabolism of steroids, pro-inflammatory lipid mediators, and retinoids.[1][2]
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A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing
the conversion of retinol to retinaldehyde.[2][5] This function is dependent on its localization to
lipid droplets and the presence of a cofactor binding site.[5] Loss-of-function variants of
HSD17B13 exhibit reduced or abolished RDH activity, which is believed to be a primary
mechanism behind their protective effects in liver disease.[5]

Quantitative Data Summary

The following tables summarize the prevalence of key HSD17B13 genetic variants and their
impact on the risk of liver disease.

Table 1: Prevalence of Protective HSD17B13 Variants in Different Ethnicities

Variant Population Prevalence Reference
rs72613567 Global 18% [2]

East Asian 34% [2]

European 24% [2]

South Asian 16% [2]

American 16% [2]

African 5% [2]

rs143404524 African American 18.7% [2]

Hispanic 2.4% [2]

White 0.2% [2]

Table 2: Association of HSD17B13 Variants with Reduced Risk of Liver Disease
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Effect Size 95%
Variant Condition (Odds Ratio / Confidence Reference
Hazard Ratio) Interval
rs72613567 (TA
NAFLD (Overall) OR: 0.59 0.40-0.88 [6]
allele)
NASH (Overall) OR: 0.55 0.36-0.83 [7]
Alcoholic Liver
Disease OR: 0.81 Not Specified [8]
(Chinese Han)
Liver-related
complications
HR: 0.004 0.00-0.64 [3]
(Homozygous
TA)
Liver-related
rs6834314 (G o
lele) complications HR: 0.01 0.00-0.97 [3]
allele
(Homozygous G)
Recurrent
NAFLD post- OR: 0.11 0.01-0.88 [2]
transplant
Chronic Liver
rs143404524 Disease (African OR: 0.24 0.07-0.76 9]
American adults)
Chronic Liver
Disease
_ . OR: 0.10 0.01-0.79 [9]
(Hispanic
children)

Table 3: HSD17B13 Expression in Liver Disease
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. Change in
Condition . Fold Change Reference
Expression

NAFLD Patients vs.

Upregulated 5.9-fold higher 5
Healthy Controls pred 9 [5]

NASH)/Cirrhosis vs.

) Upregulated Significantly higher [10]
Normal Liver

Signaling Pathways and Molecular Interactions

The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRa) in a sterol
regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[11][12] LXRa activation
induces the transcription of SREBP-1c, which in turn directly binds to the promoter of the
HSD17B13 gene to initiate its transcription.[11][12] This pathway links lipid metabolism
regulation to HSD17B13 function.

LXRa induces transcription SREBP-1¢ binds to promoter HSD17B13 Gene is translated to HSD17B13 Protein

Click to download full resolution via product page
Figure 1: Transcriptional Regulation of HSD17B13.

HSD17B13 also exhibits a functional interplay with Patatin-like phospholipase domain-
containing protein 3 (PNPLA3), another key protein in liver fat metabolism. The protective
variants of HSD17B13 have been shown to mitigate the increased risk of liver damage
associated with the risk-conferring 1148M variant of PNPLA3.[2][8] This interaction is thought to
be mediated through their opposing effects on retinol metabolism and hepatic stellate cell
(HSC) activation.[2] While the PNPLA3 1148M variant leads to retinyl ester accumulation in
HSCs, promoting fibrosis, the loss of HSD17B13's retinol dehydrogenase activity is
hypothesized to increase retinol availability, which can suppress HSC activation.[2]
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Figure 2: HSD17B13 and PNPLA3 Interplay in Retinol Metabolism and HSC Activation.

Key Experimental Protocols

1. Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the enzymatic conversion of retinol to retinaldehyde by HSD17B13 in a
cellular context.

o Cell Culture and Transfection: Human embryonic kidney (HEK293) or hepatoma (e.g.,
HepG2) cells are cultured under standard conditions. Cells are then transiently transfected
with expression plasmids encoding wild-type HSD17B13, loss-of-function variants, or an
empty vector control.

e Substrate Treatment: Post-transfection, cells are treated with a known concentration of all-
trans-retinol (e.g., 5 uM) for a specified duration.

o Metabolite Extraction: The reaction is stopped, and retinoids are extracted from the cells and
culture medium using a suitable organic solvent (e.g., hexane or ethyl acetate).
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e Quantification by HPLC: The extracted retinoids (retinol and retinaldehyde) are separated
and quantified using high-performance liquid chromatography (HPLC) with UV detection.

o Data Analysis: The RDH activity is determined by the amount of retinaldehyde produced,
normalized to the protein concentration of the cell lysate.

Figure 3: Workflow for a Cell-Based Retinol Dehydrogenase Activity Assay.

2. Subcellular Localization by Immunofluorescence and Confocal Microscopy

This method is used to visualize the localization of HSD17B13 to lipid droplets within cells.

o Cell Culture and Transfection: HepG2 cells are cultured on glass coverslips and transfected
with a plasmid encoding a tagged version of HSD17B13 (e.g., GFP-tagged).

 Lipid Droplet Induction: To induce the formation of lipid droplets, cells are treated with a
mixture of oleic and palmitic acids.

o Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with
a detergent (e.g., Triton X-100).

e Staining:

o If an untagged HSD17B13 construct is used, cells are incubated with a primary antibody
against HSD17B13, followed by a fluorescently labeled secondary antibody.

o Lipid droplets are stained with a lipophilic dye such as BODIPY or LipidTox Red.

o Nuclei are counterstained with DAPI or Hoechst.

e Imaging: Coverslips are mounted on slides and imaged using a confocal microscope.
Colocalization of the HSD17B13 signal with the lipid droplet stain is analyzed.[13]

3. Gene Knockdown using siRNA/shRNA

This technique is employed to study the effects of reduced HSD17B13 expression on cellular
phenotypes.
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» SiRNA/shRNA Design and Synthesis: Small interfering RNAs (SiRNAs) or short hairpin RNAs
(shRNAs) targeting the HSD17B13 mRNA are designed and synthesized. A non-targeting
control sSiRNA/shRNA is also used.

o Delivery to Hepatocytes:

o In vitro: siRNAs are transfected into cultured hepatocytes (e.g., primary human
hepatocytes or HepG2 cells) using lipid-based transfection reagents. For shRNAs,
lentiviral or adenoviral vectors are often used for stable expression.

o In vivo: For liver-specific delivery in animal models, siRNAs can be conjugated to N-
acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) on
hepatocytes.[14] shRNAs are typically delivered via adeno-associated virus (AAV) vectors.

o Assessment of Knockdown Efficiency: The reduction in HSD17B13 mRNA and protein levels
is quantified by gqRT-PCR and Western blotting, respectively.

o Phenotypic Analysis: The effects of HSD17B13 knockdown on lipid accumulation, gene
expression profiles, and other relevant cellular processes are then investigated.[15]

Conclusion and Future Directions

HSD17B13 is a pivotal, liver-specific protein with a clear role in hepatic lipid and retinol
metabolism. The strong and consistent evidence from human genetic studies identifying loss-
of-function variants as protective against a spectrum of chronic liver diseases has established
HSD17B13 as a high-value therapeutic target. The ongoing development of inhibitors, including
small molecules and RNA interference-based therapies, holds significant promise for the
treatment of NAFLD and NASH.[8][16]

Future research should focus on further elucidating the precise molecular mechanisms by
which HSD17B13 contributes to liver disease progression, identifying its endogenous
substrates and products in vivo, and fully understanding its complex interplay with other genetic
and environmental factors that modulate the risk of chronic liver disease. The translation of our
expanding knowledge of HSD17B13 biology into effective clinical therapies remains a key
objective for the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Role of HSD17B13 in Liver Homeostasis and
Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377696#what-is-the-function-of-hsd17b13-in-the-
liver]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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